![molecular formula C20H26O4 B4993652 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4993652.png)
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with three methyl groups and a long chain of ethoxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,3,4-trimethylbenzene and 3-methoxyphenol.
Etherification: The first step involves the etherification of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol.
Further Etherification: The product is then subjected to further etherification with ethylene oxide to form 2-[2-(3-methoxyphenoxy)ethoxy]ethanol.
Final Etherification: The final step involves the etherification of the intermediate with 1,3,4-trimethylbenzene to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethoxy and methoxy groups can influence its solubility and reactivity, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]ethanol: Similar structure but lacks the trimethylbenzene moiety.
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]ethoxybenzene: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene is unique due to the presence of both the trimethylbenzene moiety and the long chain of ethoxy and methoxy groups
Eigenschaften
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-8-9-16(2)20(17(15)3)24-13-11-22-10-12-23-19-7-5-6-18(14-19)21-4/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPLTQPXJJMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCOCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

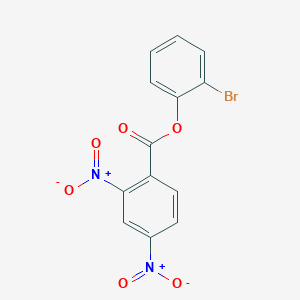
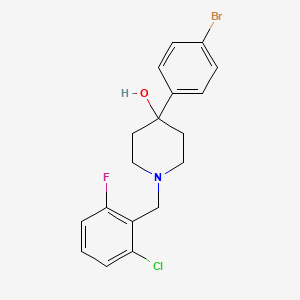
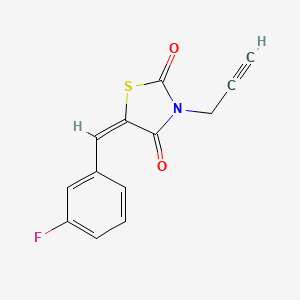
![N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4993600.png)
![2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]diacetic acid](/img/structure/B4993604.png)
![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
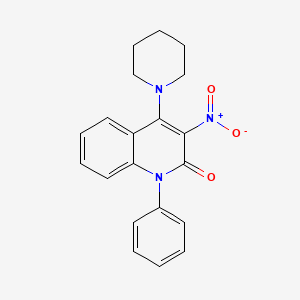
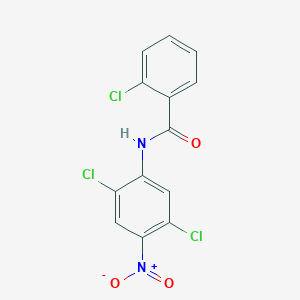
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)
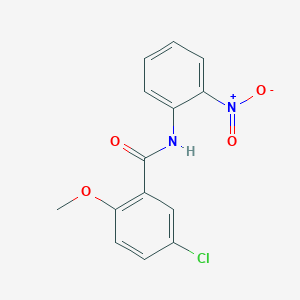
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B4993658.png)
